Cytidine-13C

Catalog No.
S1780911
CAS No.
201996-57-8
M.F
C9H13N3O5
M. Wt
244.211
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytidine-13C

CAS Number

201996-57-8

Product Name

Cytidine-13C

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

244.211

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1

InChI Key

UHDGCWIWMRVCDJ-URLSOCJKSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Synonyms

4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-1’-13C; 1-β-D-ribosylcytosine-1’-13C; 1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-1’-13C; Cytosine Riboside-1’-13C; NSC 20258-1’-13C;

Structural Elucidation of Natural Products

Specific Scientific Field: Natural Products Chemistry

Summary: Cytidine-13C can be used in structural studies of complex natural products. In particular, the application of 13C–13C COSY NMR spectroscopy allows direct coupling analysis between ^13C nuclei, which is valuable for elucidating the carbon backbone of natural compounds.

Experimental Procedures:

    13C Labeling: Microbial cultures are fed with ^13C-labeled glucose. The natural product of interest (e.g., cyclopiazonic acid) incorporates the labeled carbon atoms.

    NMR Spectroscopy: 13C COSY NMR experiments are performed on milligram-scale samples. These experiments reveal direct couplings between adjacent ^13C atoms in the natural product.

    Structure Determination: The carbon connectivity pattern obtained from the NMR spectra aids in determining the overall structure of the natural product.

Results and Outcomes:

    Carbon Backbone: The 13C COSY NMR spectra provide information about quaternary carbons and their connectivity.

    Routine Application: This method can be routinely used for structure determination of microbial natural products by enriching the compound with ^13C-glucose.

These are just two of the fascinating applications of Cytidine-13C. Its versatility extends to fields like drug metabolism studies, RNA labeling, and more. Researchers continue to explore its potential in advancing scientific knowledge and understanding

Cytidine-13C is a stable isotope-labeled form of cytidine, a nucleoside composed of the nitrogenous base cytosine linked to a ribose sugar via a β-N1-glycosidic bond. Cytidine is a critical component of ribonucleic acid (RNA) and plays essential roles in various biological processes, including protein synthesis and cellular metabolism. The incorporation of the carbon-13 isotope into cytidine allows for enhanced tracking and analysis in metabolic studies, making it particularly valuable in research settings.

Without specific research on this compound, its mechanism of action is unclear. However, some pyrimidine nucleosides can act as antiviral or anticancer agents by interfering with viral replication or cellular processes [].

Safety information on this specific compound is unavailable. However, some pyrimidine nucleosides can exhibit cytotoxicity (toxic to cells) and require careful handling in research settings [].

Typical of nucleosides, including:

  • Phosphorylation: Cytidine-13C can be phosphorylated to form cytidine monophosphate, which can further be converted into cytidine diphosphate and cytidine triphosphate.
  • Degradation: Under specific conditions, cytidine-13C can be hydrolyzed to yield ribose and cytosine.
  • Chemical Modification: It can also participate in reactions to form analogs or derivatives, which may exhibit altered biological activities.

Cytidine-13C retains the biological activities of regular cytidine, participating in:

  • RNA Synthesis: As a building block for RNA, it is essential for the transcription process.
  • Metabolic Pathways: Cytidine acts as a precursor to uridine and influences nucleotide metabolism.
  • Neurological Effects: Studies suggest that cytidine supplementation may affect neurotransmitter cycling, particularly glutamate, potentially offering therapeutic benefits in mood disorders .

Several methods exist for synthesizing Cytidine-13C:

  • Isotope Enrichment: Natural cytidine can be enriched with carbon-13 through fermentation processes using specific microorganisms that preferentially assimilate carbon-13.
  • Chemical Synthesis: Laboratory synthesis routes involve the modification of natural nucleosides or the construction of ribonucleosides from labeled precursors.
  • Solid-phase Synthesis: This method allows for the efficient production of labeled nucleotides through automated synthesizers that incorporate carbon-13 into the growing chain of nucleotides .

Cytidine-13C has diverse applications, particularly in research:

  • Metabolic Studies: It is used in metabolic flux analysis to trace pathways in cellular metabolism.
  • Drug Development: Its isotopic labeling aids in understanding drug interactions and mechanisms at a molecular level.
  • Nutritional Research: Investigating the effects of dietary nucleosides on health outcomes.

Research involving Cytidine-13C often focuses on its interactions with various biomolecules:

  • Nucleotide Interactions: Studies show how labeled cytidine interacts with other nucleotides during RNA synthesis.
  • Enzyme Kinetics: It is utilized to assess enzyme activity and binding affinities in metabolic pathways.
  • Cellular Uptake Studies: Understanding how cells absorb and utilize labeled nucleosides provides insights into cellular metabolism and pharmacokinetics .

Cytidine-13C shares similarities with several other nucleosides and their derivatives. Here are some notable comparisons:

CompoundStructure TypeUnique Features
DeoxycytidineDeoxyribonucleosideLacks an oxygen atom on the ribose sugar
UridineRibonucleosideContains uracil instead of cytosine
CytosineNitrogenous baseDoes not include ribose; standalone molecule
5-MethylcytidineModified nucleosideMethyl group at the 5-position on the pyrimidine ring

Cytidine-13C is unique due to its stable isotope labeling, which enables precise tracking in biological systems, distinguishing it from its non-labeled counterparts.

Cytidine-13C represents a critical isotopically labeled nucleoside utilized extensively in structural biology and metabolic studies, where the strategic incorporation of carbon-13 atoms enables precise tracking and analysis of molecular interactions and transformations [1] [4]. The chemo-enzymatic approach to synthesizing site-specifically labeled cytidine-13C combines the precision of chemical synthesis with the selectivity of enzymatic reactions, offering significant advantages over purely chemical or biological methods [9].

The synthesis pathway typically begins with the preparation of isotopically labeled precursors that will contribute the 13C atoms to specific positions within the cytidine molecule [10]. For instance, the synthesis of 6-13C-cytidine starts with the production of 3-13C-cyanoacetic acid from 2-bromoacetic acid and potassium cyanide-13C (K13CN) [9]. This reaction proceeds under controlled conditions:

2-bromoacetic acid + K13CN → 3-13C-cyanoacetic acid

The reaction is conducted in aqueous solution at approximately 80°C for 3 hours, followed by room temperature stirring for 20 hours to maximize yield [10]. This initial step achieves incorporation of the 13C label at a specific carbon position that will ultimately become the C6 position in the cytidine molecule [9] [10].

Following the synthesis of 3-13C-cyanoacetic acid, the next step involves the formation of 3-13C-15N2-cyanoacetyl urea through reaction with urea [10]. This intermediate undergoes cyclization under reductive conditions to form the labeled pyrimidine base [9]. The specific reaction conditions are critical for maintaining the integrity of the 13C label and preventing isotopic scrambling:

Reaction StepReagentsConditionsYield
Cyanoacetic acid formation2-bromoacetic acid, K13CN80°C, 3h; RT, 20h>95%
Cyanoacetyl urea formation3-13C-cyanoacetic acid, urea90°C, 30 min85-90%
Cyclization3-13C-cyanoacetyl urea, Pd/BaSO4, H250% aqueous acetic acid, RT75-80%

The enzymatic portion of the synthesis involves the coupling of the labeled pyrimidine base with ribose to form the complete nucleoside [9]. This step utilizes enzymes from the pentose phosphate pathway, which offer high regioselectivity and stereoselectivity [10]. The enzymatic approach significantly improves the efficiency of nucleoside formation compared to chemical methods alone, with coupling yields often exceeding 80% [9].

For the synthesis of cytidine with 13C incorporated at different positions, such as the ribose moiety, alternative strategies are employed [6]. For example, 1'-13C-cytidine can be synthesized using 13C-labeled ribose derivatives that are enzymatically coupled with cytosine [5]. This approach allows for the selective labeling of the sugar component while maintaining an unlabeled base, which is particularly valuable for nuclear magnetic resonance (NMR) studies focusing on ribose dynamics [6].

Recent advances in chemo-enzymatic synthesis have expanded the repertoire of possible labeling patterns, including multiple 13C incorporations within a single cytidine molecule [7] [8]. For instance, cytidine with 13C9 labeling (all carbon positions) can be produced through comprehensive synthetic routes that combine chemical and enzymatic steps [8]. These fully labeled variants serve as valuable standards for mass spectrometry-based metabolomic studies [7].

Solid-Phase Phosphoramidite Chemistry for Labeled Nucleotide Production

The incorporation of cytidine-13C into oligonucleotides requires its conversion into phosphoramidite building blocks compatible with solid-phase synthesis technology [11]. This process begins with the appropriate protection of the reactive groups on the labeled cytidine molecule to ensure selective reactivity during the coupling reactions [13].

The standard protection scheme for cytidine involves the introduction of a 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position, which serves as a temporary protecting group that can be selectively removed during the synthesis cycle [17]. The exocyclic amino group at position 4 of the cytosine base is typically protected with an acetyl or benzoyl group to prevent side reactions [13] [17]. These protection steps must be performed with high efficiency to maintain the economic value of the isotopically labeled material [11].

The conversion of protected cytidine-13C to its phosphoramidite derivative involves reaction with 2-cyanoethyl diisopropylaminophosphorochloridite in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) [17]. This reaction introduces the phosphoramidite functionality at the 3'-hydroxyl position, creating the activated monomer for solid-phase synthesis [17] [18]:

Protected cytidine-13C + 2-cyanoethyl diisopropylaminophosphorochloridite → Cytidine-13C phosphoramidite

The solid-phase synthesis cycle for incorporating cytidine-13C phosphoramidites into oligonucleotides follows a four-step process [18]:

  • Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain using trichloroacetic acid or dichloroacetic acid in dichloromethane [17] [18].
  • Coupling: Reaction of the incoming cytidine-13C phosphoramidite with the free 5'-hydroxyl group of the growing chain, activated by tetrazole or its derivatives [13] [17].
  • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences [17].
  • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using iodine in the presence of water and pyridine [17] [18].

This cycle is repeated for each nucleotide addition, with special care taken when incorporating the valuable cytidine-13C phosphoramidites to maximize coupling efficiency [11]. Modern automated DNA synthesizers can achieve coupling yields exceeding 99% per step, which is essential for the efficient utilization of isotopically labeled building blocks [18].

The solid-phase approach offers several advantages for the production of oligonucleotides containing cytidine-13C [11] [13]:

AdvantageDescription
Site-specificityPrecise control over the position of 13C-labeled cytidine within the sequence
ScalabilityAbility to produce from milligram to gram quantities of labeled oligonucleotides
VersatilityCompatibility with various 13C-labeling patterns in the cytidine building block
PurityHigh-quality products with minimal isotopic scrambling

Recent developments in phosphoramidite chemistry have focused on improving the efficiency of incorporating cytidine-13C into larger RNA constructs, which traditionally presented challenges due to the presence of the 2'-hydroxyl group [15]. Modified protecting group strategies and optimized coupling conditions have enabled the synthesis of RNA oligonucleotides up to 55 nucleotides in length containing site-specific cytidine-13C labels [11] [15].

Purification and Validation Protocols for Isotopic Purity

The utility of cytidine-13C in structural and metabolic studies depends critically on its isotopic purity, necessitating rigorous purification and validation protocols [12]. Purification begins immediately following synthesis, with the crude labeled nucleoside subjected to a series of separation techniques to remove unreacted precursors, byproducts, and unlabeled contaminants [3].

High-performance liquid chromatography (HPLC) serves as the primary purification method for cytidine-13C, with reversed-phase chromatography being particularly effective for separating the nucleoside from its synthetic precursors [3] [14]. A typical purification protocol employs a C18 column with a gradient of water and acetonitrile, often containing a small percentage of buffer to control pH [3]. For cytidine-13C phosphoramidites and oligonucleotides containing labeled residues, additional purification steps may include silica gel chromatography and precipitation techniques [11].

The assessment of isotopic purity requires sophisticated analytical methods capable of distinguishing between labeled and unlabeled species with high sensitivity [12]. Nuclear magnetic resonance (NMR) spectroscopy provides direct information about the position and enrichment level of 13C labels within the cytidine molecule [4]. For cytidine with site-specific 13C incorporation, such as 6-13C-cytidine, the 13C NMR spectrum shows an enhanced signal at the labeled position, with the enrichment level quantifiable by comparing signal intensities with natural abundance standards [3] [4].

Mass spectrometry offers complementary information about isotopic purity, with high-resolution techniques capable of resolving the mass differences between various isotopologues [12]. Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a particularly powerful method for analyzing cytidine-13C, allowing detection of all isotopic species in samples with as little as 1.5 atom% 13C above natural abundance using nanogram quantities of material [12] [14].

The validation of isotopic purity involves several key metrics [19]:

Validation ParameterDescriptionTypical Acceptance Criteria
Isotopic EnrichmentPercentage of 13C at the target position>95% for site-specific labeling
Isotopic ScramblingPresence of 13C at unintended positions<2% at non-target positions
Chemical PurityAbsence of structural impurities>98% by HPLC area
Mass AccuracyError in measured isotopologue masses<5 ppm
Spectral ResolutionSeparation of isotopologue signalsBaseline resolution of adjacent peaks

For cytidine-13C incorporated into oligonucleotides, additional validation steps are necessary to confirm the correct positioning and integrity of the label [11]. These may include enzymatic digestion followed by HPLC analysis of the resulting nucleosides, or direct NMR analysis of the intact oligonucleotide to verify the presence of the 13C-labeled cytidine at the intended position [6] [11].

Recent advances in analytical methodology have significantly improved the sensitivity and accuracy of isotopic purity assessments [12] [19]. Multiple reaction monitoring (MRM) mass spectrometry can now detect and quantify all isotopologues of cytidine with high precision, enabling comprehensive characterization of labeling patterns [12]. This technique is particularly valuable for validating complex labeling schemes, such as those involving multiple 13C incorporations or combinations of 13C and 15N labels [7] [8].

XLogP3

-2.1

Dates

Last modified: 04-14-2024

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